molecular formula C12H17NO2 B8285953 2-(2,2-Dimethylcyclopropyl)-5-(methoxymethoxy)pyridine

2-(2,2-Dimethylcyclopropyl)-5-(methoxymethoxy)pyridine

Cat. No. B8285953
M. Wt: 207.27 g/mol
InChI Key: CEFMSBLJEFHSHQ-UHFFFAOYSA-N
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Patent
US08552181B2

Procedure details

Diiodomethane (24.8 ml, 308 mmol) was added dropwise to a solution of diethylzinc (200 ml, 220 mmol) 1.1 M in toluene at 0° C. After the addition, the solution was stirred at RT for 40 minutes and then recooled to 0° C. when 5-(methoxymethoxy)-2-(2-methylprop-1-enyl)pyridine (21.3 g, 110 mmol) in toluene (150 mL) was added dropwise through an addition funnel. The reaction was allowed to come to RT and was stirred 12 hrs before being quenched at 0° C. by the addition of a 10:1 saturated ammonium chloride/ammonium hydroxide aqueous solution. The layers were separated and the aqueous layer was diluted with water and extracted into ethyl acetate. The combined organic layers were washed with 10:1 saturated ammonium chloride/ammonium hydroxide aqueous solution, water, brine, dried over sodium sulfate, and concentrated. The crude product was purified through a plug of silica (10:1 Hexanes/EtOAc) to afford the titled compound. MS m/z: 208.2 (100%, M+1).
Quantity
24.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
5-(methoxymethoxy)-2-(2-methylprop-1-enyl)pyridine
Quantity
21.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ICI.[CH2:4]([Zn]CC)C.[CH3:9][O:10][CH2:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([CH:19]=[C:20]([CH3:22])[CH3:21])=[N:17][CH:18]=1>C1(C)C=CC=CC=1>[CH3:21][C:20]1([CH3:4])[CH2:22][CH:19]1[C:16]1[CH:15]=[CH:14][C:13]([O:12][CH2:11][O:10][CH3:9])=[CH:18][N:17]=1

Inputs

Step One
Name
Quantity
24.8 mL
Type
reactant
Smiles
ICI
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
5-(methoxymethoxy)-2-(2-methylprop-1-enyl)pyridine
Quantity
21.3 g
Type
reactant
Smiles
COCOC=1C=CC(=NC1)C=C(C)C
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at RT for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
recooled to 0° C.
ADDITION
Type
ADDITION
Details
was added dropwise through an addition funnel
CUSTOM
Type
CUSTOM
Details
to come to RT
STIRRING
Type
STIRRING
Details
was stirred 12 hrs
Duration
12 h
CUSTOM
Type
CUSTOM
Details
before being quenched at 0° C. by the addition of a 10:1 saturated ammonium chloride/ammonium hydroxide aqueous solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
the aqueous layer was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 10:1 saturated ammonium chloride/ammonium hydroxide aqueous solution, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified through a plug of silica (10:1 Hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC1(C(C1)C1=NC=C(C=C1)OCOC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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